molecular formula C26H25ClN4O2S B2563095 N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-21-4

N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2563095
CAS No.: 1242860-21-4
M. Wt: 493.02
InChI Key: XYWJAGBFTGNNTD-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. These activities include anti-angiogenic properties, DNA cleavage, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.

  • Anti-Angiogenic and DNA Cleavage: Novel piperidine analogues have been synthesized, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds could potentially serve as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA (Vinaya et al., 2017).
  • Antimicrobial Activity: Pyridothienopyrimidines and related substances have been synthesized and shown to possess antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Kolisnyk et al., 2015).
  • Anti-Inflammatory and Analgesic Properties: The synthesis of various analogs has led to compounds with significant anti-inflammatory and analgesic activities, which could be explored for the treatment of pain and inflammation (Rajasekaran et al., 1999).
  • Antipsychotic Agents: Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities, which could contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide. This intermediate is then reacted with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(3-methylphenyl)acetyl chloride", "2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide.", "Step 2: Reaction of N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide." ] }

CAS No.

1242860-21-4

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.02

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33)

InChI Key

XYWJAGBFTGNNTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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